3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine
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Overview
Description
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine is an organic compound that features a pyridine ring substituted with a bromo group and an ethoxy group protected by a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMSCl) and subsequent bromination. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of 2-(2-hydroxyethoxy)pyridine is protected using TBDMSCl in the presence of a base such as imidazole in a solvent like methylene chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions using hydrochloric acid (HCl) in methanol are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyridines.
Deprotected Products: The primary product is 2-(2-hydroxyethoxy)pyridine.
Scientific Research Applications
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutic agents.
Material Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine in chemical reactions involves:
Comparison with Similar Compounds
Similar Compounds
3-Bromopropoxy-tert-butyldimethylsilane: Similar in structure but with a propoxy group instead of an ethoxy group.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromoethoxy group.
Uniqueness
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine is unique due to its specific combination of a pyridine ring, a bromo substituent, and a protected ethoxy group. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .
Properties
CAS No. |
874336-11-5 |
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Molecular Formula |
C13H22BrNO2Si |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(4,5)17-10-9-16-12-11(14)7-6-8-15-12/h6-8H,9-10H2,1-5H3 |
InChI Key |
FFTMOEYUXJIYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC=N1)Br |
Origin of Product |
United States |
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